

The Role of 1-Oleoyl-3-palmitoylglycerol in Lipid Metabolism: A Technical Guide

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Compound of Interest

Compound Name: 1-Oleoyl-3-palmitoylglycerol

Cat. No.: B1263825

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Abstract

1-Oleoyl-3-palmitoylglycerol (OPG) is a specific 1,3-diacylglycerol (1,3-DAG) that is gaining attention for its potential role in lipid metabolism and as a structured lipid in nutritional and therapeutic applications. As an intermediate in triacylglycerol hydrolysis and synthesis, its metabolic fate and signaling functions are of significant interest. This technical guide provides a comprehensive overview of the current understanding of OPG's role in lipid metabolism, drawing upon data from related diacylglycerols and their constituent fatty acids due to the limited direct research on this specific molecule. We will delve into its structure, synthesis, and analysis, as well as its impact on metabolic pathways, cellular signaling, and gene expression. Detailed experimental protocols are provided to facilitate further research in this promising area.

Introduction

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and cellular signaling.[1] The specific positioning of fatty acids on the glycerol backbone significantly influences their biological activity. **1-Oleoyl-3-palmitoylglycerol**, a 1,3-DAG, is characterized by an oleic acid molecule at the sn-1 position and a palmitic acid molecule at the sn-3 position. While much of the research on structured lipids has focused on triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol (OPO), a key component of human milk fat substitutes, the metabolic effects of specific 1,3-DAGs like OPG are an emerging field of study.[2]



This guide will synthesize the available knowledge on 1,3-diacylglycerols to infer the potential role of **1-Oleoyl-3-palmitoylglycerol** in lipid metabolism, highlighting its potential to influence plasma lipid profiles, hepatic lipid accumulation, and insulin sensitivity.

Structure and Physicochemical Properties

- **1-Oleoyl-3-palmitoylglycerol** is a diacylglycerol with the following chemical structure:
- Glycerol Backbone: A three-carbon molecule.
- sn-1 Position: Esterified with oleic acid (a monounsaturated C18:1 fatty acid).
- sn-3 Position: Esterified with palmitic acid (a saturated C16:0 fatty acid).
- sn-2 Position: A free hydroxyl group.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C37H70O5	[3]
Molecular Weight	594.9 g/mol	[3]
Physical Description	Solid (inferred from related compounds)	
Solubility	Soluble in non-polar organic solvents	

Role in Lipid Metabolism

The metabolic effects of 1,3-diacylglycerols are attributed to their unique digestion and absorption patterns compared to triacylglycerols (TAGs).

Digestion and Absorption

During digestion, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of glycerolipids. In the case of **1-Oleoyl-3-palmitoylglycerol**, this would release free oleic acid



and free palmitic acid, leaving a glycerol backbone. This differs from the digestion of TAGs where the fatty acid at the sn-2 position is largely absorbed as a 2-monoacylglycerol. The free fatty acids and glycerol are then absorbed by enterocytes.

Effects on Plasma Lipids and Body Weight

Studies on dietary 1,3-diacylglycerol oil have shown promising effects on lipid metabolism, including reductions in postprandial lipemia and body fat mass when compared to TAGs with similar fatty acid compositions.[4]

A clinical trial involving overweight or obese patients with prediabetes or diabetes who consumed diacylglycerol oil for two months showed significant reductions in fasting blood glucose, body weight, BMI, and waist circumference.[5] In prediabetic subjects, total cholesterol and LDL-cholesterol levels were also reduced.[5] Another study in a patient with complete lipoprotein lipase deletion showed that substituting dietary TAG with DAG oil led to a significant reduction in serum TAG levels.[6]

However, a study on insulin-resistant individuals found no significant acute or chronic effects of a DAG-enriched diet on postprandial plasma triglycerides.[7]

Table 1: Effects of Diacylglycerol (DAG) Oil on Metabolic Parameters in Overweight/Obese Patients with Abnormal Blood Glucose[5]



Parameter	Baseline (Mean ± SD)	Change after 2 Months (Mean)	P-value
Diabetic Group			
Triglycerides (mmol/L)	-0.17	< 0.05	
Body Weight (kg)	-0.54	< 0.05	
BMI (kg/m ²)	-0.20	< 0.05	
Prediabetic Group			
Fasting Blood Glucose (mmol/L)	-0.31	< 0.05	_
HbA1c (%)	-0.10	< 0.05	
Total Cholesterol (mmol/L)	-0.27	< 0.05	
LDL-Cholesterol (mmol/L)	-0.28	< 0.05	
BMI (kg/m ²)	-0.43	< 0.05	_
Waist Circumference (cm)	-1.43	< 0.05	_
Hip Circumference (cm)	-1.53	< 0.05	-

Hepatic Lipid Metabolism

Animal studies suggest that dietary 1,3-DAGs can influence hepatic gene expression, potentially leading to reduced fat accumulation. Diets enriched with 1,3-DAG oil have been associated with the suppression of gluconeogenesis in the liver and increased expression of genes involved in fat oxidation in skeletal muscle.[8] A study comparing two isomeric triacylglycerols, 1,2-dipalmitoyl-3-oleoylglycerol (PPO) and 1,3-dipalmitoyl-2-oleoylglycerol (POP), found that the arrangement of fatty acids significantly influences food intake, body weight gain, and lipid homeostasis in mice.[9]



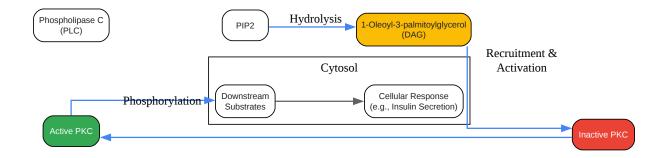
Cellular Signaling Pathways

Diacylglycerols are well-established second messengers in a variety of cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC).[10] The activation of specific PKC isoforms is dependent on the molecular species of DAG.[11]

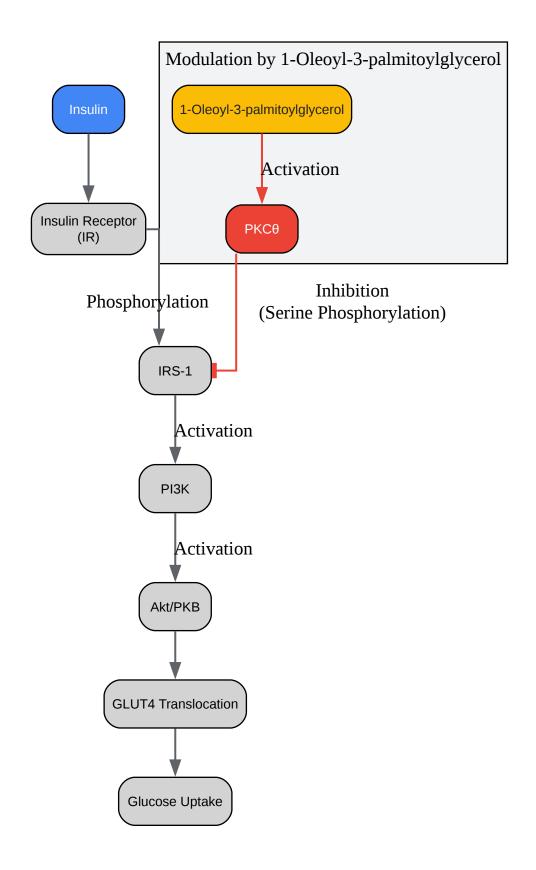
Protein Kinase C (PKC) Activation

The free hydroxyl group at the sn-2 position of **1-Oleoyl-3-palmitoylglycerol** allows it to act as a signaling molecule. Upon generation within the cell membrane, DAG recruits and activates PKC isozymes.[10] This activation triggers a cascade of downstream phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and metabolism. A synthetic analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), has been shown to be a potent activator of PKC, leading to insulin release in pancreatic islet cells.[12]

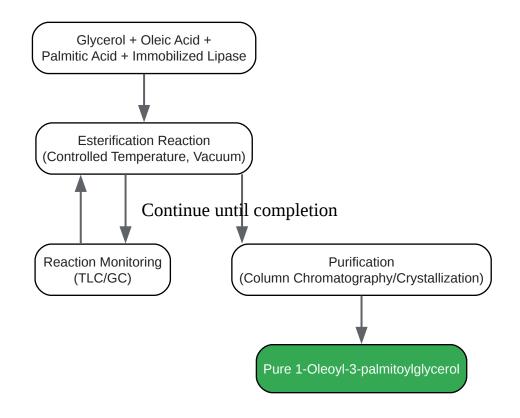












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